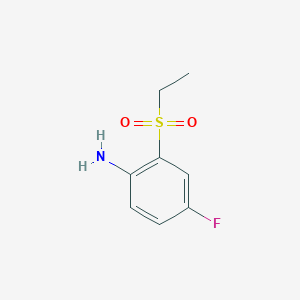

2-(Ethanesulfonyl)-4-fluoroaniline

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis and Derivatives

- Synthesis of Sulfonated Derivatives : The synthesis of sulfonated derivatives of 4-fluoroaniline and related compounds involves various chemical reactions, including sulfonation, hydrolysis, and reduction processes. These derivatives have potential applications in the development of new chemical entities and materials (A. Courtin, 1982; A. Courtin, 1983).

Material Science and Polymer Research

- Photochromic Nanocomposites : Research on fluoroalkyl end-capped oligomer/polyaniline and N,N'-diphenyl-1,4-phenylenediamine nanocomposites induced by UV-light-responsive titanium oxide nanoparticles showcases the creation of materials with reversible color changes under UV irradiation, indicating applications in smart coatings and sensors (H. Sawada et al., 2011).

Environmental and Biological Applications

- Metabonomic Assessment of Toxicity : Studies have used fluoroaniline derivatives to assess their impact on earthworms, providing insights into their toxicity and potential environmental effects. This research also highlights the use of NMR spectroscopy for identifying biomarkers of xenobiotic toxicity (J. Bundy et al., 2002).

Electrochemical and Optical Applications

- Electrochemical Behavior and Polymerization : The study of the electrochemical behavior of fluoro-substituted anilines and their polymerization opens up applications in conducting polymers and materials science, with implications for developing new electronic and sensing materials (A. Cihaner, A. Önal, 2002).

UV-blocking Materials

- Hydrophilic Ophthalmic Lenses : Research on the physical and optical properties of polymers added with 2-fluoroaniline and 4-fluoroaniline for hydrophilic ophthalmic lenses demonstrates their UV-blocking capabilities, suggesting applications in protective eye wear (Se-Young Park et al., 2015).

Mechanism of Action

Target of Action

It’s known that sulfonyl chlorides, such as 2-substituted ethanesulfonyl chlorides, can react with tertiary amine bases in aqueous and organic media . This suggests that 2-(Ethanesulfonyl)-4-fluoroaniline may interact with similar targets.

Mode of Action

Based on the reactions of similar compounds, it can be inferred that it may involve the formation of intermediates through reactions with tertiary amine bases

Biochemical Pathways

It’s known that the reactions of similar compounds can lead to the formation of various intermediates , which could potentially affect multiple biochemical pathways

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect

Result of Action

Based on the reactions of similar compounds, it can be inferred that it may lead to the formation of various intermediates . These intermediates could potentially have various effects at the molecular and cellular level.

Action Environment

It’s known that the broad application of similar reactions arises from the exceptionally mild and functional group tolerant reaction conditions

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethylsulfonyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEDBFJQZFTLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)

![(1R,2R,3Z,5E,7R,10R,12Z,14R,15S,20R)-13-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,12,17,21-pentaene-9,11-dione](/img/structure/B1488598.png)

![1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1488599.png)

![3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1488602.png)

![2-(1-oxo-1,7,8,9-tetrahydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2-yl)acetic acid](/img/structure/B1488609.png)

![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488613.png)